molecular formula C8H9BrO2 B1338921 4-Bromo-2-methoxy-6-methylphenol CAS No. 86232-54-4

4-Bromo-2-methoxy-6-methylphenol

Cat. No.: B1338921
CAS No.: 86232-54-4
M. Wt: 217.06 g/mol
InChI Key: UGZGMKGTJRTCFV-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxy-6-methylphenol is an organic compound with the molecular formula C8H9BrO2 It is a brominated phenol derivative, characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methoxy-6-methylphenol can be achieved through several methods. One common approach involves the bromination of 2-methoxy-6-methylphenol using bromine in the presence of a suitable solvent. The reaction typically occurs at low temperatures to ensure selective monobromination and to minimize side reactions .

Industrial Production Methods

Industrial production of this compound often employs continuous bromination processes. This method involves the accurate measurement and mixing of bromine and 2-methoxy-6-methylphenol, followed by their addition to a reactor. The reaction mixture is maintained at a controlled temperature to achieve high selectivity and yield .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methoxy-6-methylphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atom can yield the corresponding phenol derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are typically used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Products include substituted phenols with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.

    Reduction Reactions: Products include the corresponding phenol derivative without the bromine atom.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methoxy-6-methylphenol involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, potentially inhibiting or modulating their functions . Additionally, its phenolic structure allows it to participate in redox reactions, contributing to its antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-methoxy-6-methylphenol is unique due to the combination of its bromine, methoxy, and methyl substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-bromo-2-methoxy-6-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZGMKGTJRTCFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00460185
Record name 4-bromo-2-methoxy-6-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86232-54-4
Record name 4-bromo-2-methoxy-6-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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